molecular formula C10H12ClNO B1402994 Azetidin-3-yl(phenyl)methanone hydrochloride CAS No. 1425334-92-4

Azetidin-3-yl(phenyl)methanone hydrochloride

Cat. No.: B1402994
CAS No.: 1425334-92-4
M. Wt: 197.66 g/mol
InChI Key: FJMRXYALHMCNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(phenyl)methanone hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl(phenyl)methanone hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino ketone with a suitable electrophile to form the azetidine ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require refluxing for several hours .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. These methods often optimize reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(phenyl)methanone hydrochloride can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Azetidin-3-yl(phenyl)methanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azetidin-3-yl(phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to interact with various biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity .

Properties

IUPAC Name

azetidin-3-yl(phenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-10(9-6-11-7-9)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMRXYALHMCNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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